Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-

Description

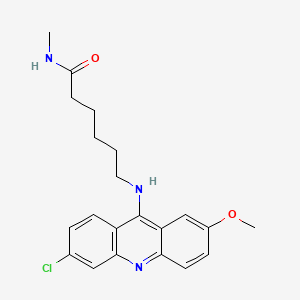

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- (CAS 77420-95-2) is a synthetic acridine derivative characterized by a hexanamide backbone substituted with a 6-chloro-2-methoxy-acridinyl group and an N-methyl moiety. Its molecular formula is C₂₀H₂₁ClN₄O₂, and its structure features a planar acridine core known for intercalating into DNA, making it relevant in anticancer research . The compound’s synthesis likely involves amide coupling between a 6-chloro-2-methoxy-9-acridinylamine derivative and a methyl-substituted hexanoyl chloride under conditions similar to those described for related acridinyl amides .

Properties

IUPAC Name |

6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-methylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2/c1-23-20(26)6-4-3-5-11-24-21-16-9-7-14(22)12-19(16)25-18-10-8-15(27-2)13-17(18)21/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKCMAITFKJPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998645 | |

| Record name | 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77431-60-8 | |

| Record name | Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077431608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- typically involves multiple steps. One common method starts with the preparation of the acridine derivative. The acridine core can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The 6-chloro-2-methoxy substitution is introduced via electrophilic aromatic substitution reactions.

The final step involves the coupling of the acridine derivative with hexanamide. This is usually achieved through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine quinones, while reduction can produce amino-substituted acridines.

Scientific Research Applications

DNA Intercalation Studies

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is related to the acridine family, known for their ability to intercalate into DNA. Intercalation refers to the insertion of a molecule between the base pairs of DNA, which can affect DNA replication and transcription processes.

Case Study: Fluorescent Probing

A study utilized a related compound, 9-amino-6-chloro-2-methoxy acridine (ACMA), as a fluorescent probe to investigate energy transduction in cyanobacterial thylakoid membranes. The findings indicated that ACMA could effectively monitor electron flow and proton gradients within cellular membranes, demonstrating its utility in studying membrane dynamics and bioenergetics .

Anticancer Activity

The acridine derivatives have been extensively studied for their anticancer properties. Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-, through its structural similarities with other acridines, is hypothesized to exhibit similar biological activities.

Case Study: Antiproliferative Effects

Research has shown that various acridine derivatives can inhibit the proliferation of cancer cell lines by intercalating into DNA and disrupting cellular processes. For instance, studies on new acridine derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, including breast (MCF-7), ovarian (NCI-ADR/RES), and lung (NCI-H460) cancers. These compounds were evaluated for their binding affinity to calf thymus DNA (ctDNA), revealing high binding constants indicative of strong interactions with DNA .

Mechanistic Insights

The mechanism by which hexanamide compounds exert their effects often involves:

- Intercalation : Disrupting normal DNA function by inserting between base pairs.

- Topoisomerase Inhibition : Some acridine derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .

Potential Therapeutic Applications

Given its properties, hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- could serve as a lead compound for developing new anticancer therapies. Its ability to target DNA suggests potential applications in treating various malignancies resistant to conventional therapies.

Summary Table of Applications

| Application | Description |

|---|---|

| DNA Intercalation | Used as a fluorescent probe to study energy transduction in membranes. |

| Anticancer Activity | Exhibits antiproliferative effects against multiple cancer cell lines. |

| Mechanistic Studies | Investigates mechanisms involving intercalation and topoisomerase inhibition. |

Mechanism of Action

The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- involves its interaction with biological macromolecules. The compound intercalates into DNA, disrupting the normal function of the nucleic acid. This intercalation inhibits transcription and replication processes, leading to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

6-[(6-Chloro-2-Methoxy-Acridin-9-Yl)Amino]Hexanamide (CAS 77420-86-1)

- Structural Difference : Lacks the N-methyl group on the amide nitrogen.

- Synthetic Route: Requires a non-methylated amine precursor during amide coupling . Biological Activity: Both compounds likely share DNA intercalation properties, but the N-methyl group in the target compound could enhance metabolic stability .

N-Alkyl-6-Dimethylaminohexanamides (24–28)

- Structural Features: These compounds, described in , have terminal tertiary amino groups (e.g., diethylamino, morpholinyl) instead of the acridinyl moiety.

- Functional Differences: Applications: Used as surfactants or antimicrobial agents due to their cationic nature, contrasting with the acridinyl derivatives’ focus on nucleic acid interactions . Reactivity: The tertiary amino groups facilitate protonation at physiological pH, enhancing water solubility, whereas the acridinyl group in the target compound contributes to π-π stacking with DNA .

10-Methylacridinium-9-Yl Derivatives

- Structural Similarities: Acridine cores modified with amino/imino groups ().

- Key Differences :

- Electronic Effects : The 6-chloro and 2-methoxy substituents in the target compound introduce electron-withdrawing and donating effects, respectively, which may fine-tune DNA binding affinity compared to simpler acridinium salts .

- Synthesis : Derivatives in use hydrazone or phosphorane groups, whereas the target compound employs an amide linkage, impacting synthetic complexity and stability .

Physicochemical Comparison

| Property | Target Compound (CAS 77420-95-2) | CAS 77420-86-1 (Non-Methyl) | N-Alkyl-6-Dimethylaminohexanamides |

|---|---|---|---|

| Molecular Weight | 388.86 g/mol | 374.83 g/mol | ~300–400 g/mol |

| Solubility | Moderate in DMSO, low in water | Higher water solubility | High in polar solvents |

| LogP | ~3.5 (estimated) | ~3.0 | 1.5–2.5 |

| Stability | Stable under inert conditions | Similar | Sensitive to oxidation |

Biological Activity

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is a synthetic compound belonging to the acridine family, known for its diverse biological activities, particularly in cancer treatment. The compound's unique structure includes an acridine moiety with chloro and methoxy substitutions, which enhance its interaction with nucleic acids and contribute to its potential therapeutic applications.

- Chemical Formula : C22H26ClN3O2

- Molecular Weight : 429.91 g/mol

- CAS Number : 77431-60-8

The compound features an amide bond that is susceptible to hydrolysis, while the acridine ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and methoxy. These properties enable hexanamide to intercalate into DNA, disrupting replication and transcription processes.

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- exhibits significant antitumor activity by:

- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, leading to structural distortions that inhibit replication.

- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells through activation of caspases and modulation of the PI3K/Akt signaling pathway .

- Inhibition of Cell Proliferation : It has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC), where it inhibited cell migration and proliferation in vitro and in vivo .

Research Findings

Several studies have been conducted to evaluate the biological activity of hexanamide and its analogs:

- Antitumor Efficacy : In vitro studies using SMMC-7721 cells (a human HCC cell line) revealed that hexanamide induced dose-dependent cytotoxicity and inhibited tumor growth in xenograft models .

- Mechanistic Studies : Research indicated that hexanamide activates caspase pathways leading to apoptosis while downregulating key survival proteins like PI3K and p-AKT .

- Binding Affinity : Interaction studies using fluorescence spectroscopy showed significant binding affinities between hexanamide and DNA, suggesting a strong potential for therapeutic applications.

Comparative Analysis

The following table summarizes key features of hexanamide compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- | C22H26ClN3O2 | Antitumor activity via DNA intercalation |

| 9-amino-6-chloro-2-methoxyacridine | C14H11ClN2O | Exhibits DNA intercalation properties |

| 6-chloro-N,N-diethyl-N-(4-diethylaminobutyl)amine | C22H28ClN3O | Similar acridine core with different substituents |

Case Studies

A notable case study involved the evaluation of hexanamide's effects on hepatocellular carcinoma cells. The study demonstrated that treatment with hexanamide resulted in:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing the acridinyl-hexanamide core structure?

- Methodology : The compound’s synthesis likely begins with 6,9-dichloro-2-methoxyacridine, which reacts with phenol and ammonium carbonate to form 9-amino-6-chloro-2-methoxyacridine. Subsequent coupling with hexanamide derivatives (e.g., via nucleophilic substitution or amidation) introduces the hexanamide moiety. For example, intermediates like N'-(6-chloro-2-methoxy-acridin-9-yl)-heptylamine are synthesized by reacting amines with acridine derivatives under controlled temperatures (60–80°C) and inert atmospheres .

- Characterization : Use NMR to confirm amine-acridine linkage and LC-MS to verify purity.

Q. How can researchers validate the molecular structure of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in acridine at δ 7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ ion for C₂₀H₂₂ClN₃O₂).

- X-ray Crystallography : Resolve spatial arrangement of the acridine and hexanamide groups if crystals are obtainable .

Q. What purification strategies are effective for acridinyl-hexanamide derivatives?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) to remove unreacted amines or acridine precursors.

- HPLC : Achieve >95% purity for biological assays using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the chloro-methoxy-acridine moiety influence the compound’s interaction with biological targets?

- Mechanistic Insight : The chloro and methoxy groups enhance DNA intercalation due to their electron-withdrawing and planar aromatic properties, as seen in analogous acridine-based therapeutics (e.g., quinacrine derivatives). The hexanamide chain may improve solubility and cell membrane permeability .

- Experimental Design :

- Fluorescence Quenching Assays : Measure binding affinity to DNA/RNA using ethidium bromide displacement.

- Molecular Dynamics Simulations : Model interactions with topoisomerase II or G-quadruplex structures .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM in leukemia cell lines) may arise from assay conditions (e.g., serum concentration, exposure time).

- Resolution Strategy :

- Standardize Assays : Use identical cell lines (e.g., HL-60), serum-free media, and 48-hour exposure.

- Metabolic Stability Tests : Evaluate degradation in cell culture media via LC-MS to account for compound instability .

Q. What strategies optimize the compound’s selectivity for cancer vs. healthy cells?

- Approach :

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments.

- Structure-Activity Relationship (SAR) Studies : Modify the hexanamide chain length or acridine substituents (e.g., replace Cl with Br) to tune selectivity.

- Validation : Compare cytotoxicity in primary fibroblasts (e.g., NIH/3T3) vs. cancer cells using MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.